![molecular formula C8H8ClNO3 B1428220 (7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol CAS No. 1346447-14-0](/img/structure/B1428220.png)
(7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol
Overview
Description
“(7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol” is a chemical compound with the empirical formula C8H8ClNO3 . It has a molecular weight of 201.61 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for this compound isOCc1c(Cl)cnc2OCCOc12
. This notation provides a way to represent the structure of the compound in text format, which can be useful for database searches and computational chemistry.
Scientific Research Applications
Drug Discovery
This compound is utilized in the early stages of drug discovery due to its unique chemical structure. It serves as a building block for synthesizing novel pharmacologically active molecules. Its chlorinated pyridine moiety is particularly valuable in creating ligands that can bind to various biological targets .
Organic Synthesis
In organic chemistry, this compound is employed as a reagent for constructing complex molecular frameworks. Its dioxino ring system is useful for introducing heterocyclic structures into organic molecules, which are prevalent in many natural products and pharmaceuticals .
Medicinal Chemistry
Medicinal chemists use this compound to develop new therapeutic agents. Its modifiable methanol group allows for the attachment of various pharmacophores, which can lead to the discovery of drugs with improved efficacy and reduced side effects .
Material Science
The compound’s robust structure makes it suitable for creating materials with specific properties. Researchers can modify the compound to alter its solubility, stability, and reactivity, which is essential for developing advanced materials for various applications .
Analytical Chemistry
Analytical chemists may use derivatives of this compound as standards or reagents in chromatographic methods. Its distinct chemical signature allows for accurate identification and quantification of substances in complex mixtures .
Safety and Environmental Studies
The compound’s safety profile is studied to understand its environmental impact. Research into its biodegradability, toxicity, and potential as an environmental contaminant is crucial for ensuring safe handling and disposal .
Chemical Education
In educational settings, this compound can be used to demonstrate various chemical reactions and synthesis techniques. It provides a practical example for teaching concepts such as nucleophilic substitution and ring formation .
Biochemistry Research
Biochemists may explore this compound’s interaction with enzymes and other proteins. Understanding how it affects biological pathways can lead to insights into disease mechanisms and the development of new diagnostic tools .
Safety and Hazards
The compound has a GHS07 pictogram, indicating that it may cause eye irritation . The hazard statements include H319, which means it causes serious eye irritation . The precautionary statements include P305 + P351 + P338, which advise to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
properties
IUPAC Name |
(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c9-6-3-10-8-7(5(6)4-11)12-1-2-13-8/h3,11H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVVXYYYNBHYTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC=C(C(=C2O1)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601186550 | |
Record name | 1,4-Dioxino[2,3-b]pyridine-8-methanol, 7-chloro-2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601186550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol | |
CAS RN |
1346447-14-0 | |
Record name | 1,4-Dioxino[2,3-b]pyridine-8-methanol, 7-chloro-2,3-dihydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346447-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dioxino[2,3-b]pyridine-8-methanol, 7-chloro-2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601186550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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